Empesertib
Übersicht
Beschreibung
Empesertib, auch bekannt als BAY1161909, ist ein oral bioverfügbarer, selektiver Inhibitor der Monopolar-Spindel-1 (Mps1)-Kinase. Diese Verbindung hat eine potenzielle antineoplastische Aktivität gezeigt, was sie zu einem vielversprechenden Kandidaten in der Krebsbehandlung macht. Die Mps1-Kinase ist essentiell für die Funktion der Spindel-Assemblierungskontrolle (SAC) und steuert die Chromosomenausrichtung während der Mitose .
Wirkmechanismus
Target of Action
Empesertib, also known as Mps1-IN-5, is an orally bioavailable, selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase . Mps1 is a kinase expressed in proliferating normal tissues and is aberrantly overexpressed in a wide range of human tumors . It is activated during mitosis and is essential for the functioning of the spindle assembly checkpoint (SAC), controlling chromosome alignment .
Mode of Action
This compound binds to and inhibits the activity of Mps1 . This inhibition leads to the inactivation of the SAC, which results in accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SAC. The SAC is a crucial component of the cell cycle that ensures proper chromosome segregation during mitosis . By inhibiting Mps1, this compound inactivates the SAC, leading to errors in chromosome segregation and ultimately resulting in cell death .
Pharmacokinetics
It is noted that this compound is orally bioavailable , suggesting that it can be absorbed through the digestive tract and distributed throughout the body.
Result of Action
The inhibition of Mps1 by this compound leads to a series of cellular changes, including accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy . These changes disrupt the normal cell cycle, leading to the induction of cell death in cancer cells overexpressing Mps1 .
Action Environment
It is worth noting that the effectiveness of this compound can be influenced by the cellular environment, such as the level of mps1 expression
Biochemische Analyse
Biochemical Properties
Empesertib plays a significant role in biochemical reactions. It binds to and inhibits the activity of Mps1 . This interaction with Mps1, a kinase expressed in proliferating normal tissues and aberrantly overexpressed in a wide range of human tumors , is crucial for its function.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It causes inactivation of the spindle assembly checkpoint (SAC), accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy . These effects lead to the induction of cell death in cancer cells overexpressing Mps1 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of Mps1 . This binding interaction leads to the inactivation of the SAC, causing accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy .
Metabolic Pathways
This compound is involved in metabolic pathways, particularly those involving the Mps1 kinase
Vorbereitungsmethoden
Empesertib wird durch eine Reihe von chemischen Reaktionen synthetisiert, die spezifische Reagenzien und Bedingungen beinhalten Die industriellen Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich großtechnische Synthesetechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Empesertib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen spezifische Substituenten durch andere funktionelle Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Chemie: Empesertib wird als Werkzeugverbindung verwendet, um die Hemmung der Mps1-Kinase und ihre Auswirkungen auf die Zellteilung zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle der Mps1-Kinase in der Mitose und ihr Potenzial als Ziel für die Krebstherapie zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität der Mps1-Kinase selektiv hemmt. Nach der Verabreichung bindet this compound an die Mps1-Kinase, was zur Inaktivierung der Spindel-Assemblierungskontrolle (SAC) führt. Dies führt zu einer beschleunigten Mitose, Chromosomenfehlanordnung, Chromosomenfehlverteilung und erhöhter Aneuploidie, was letztendlich den Zelltod in Krebszellen induziert, die Mps1 überexprimieren .
Vergleich Mit ähnlichen Verbindungen
Empesertib wird mit anderen Mps1-Kinaseinhibitoren wie CFI-402257 und BOS-172722 verglichen. Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften. Die einzigartige Struktur und Bindungsart von this compound tragen zu seinem einzigartigen Profil als Kinaseinhibitor bei .
Ähnliche Verbindungen umfassen:
CFI-402257: Ein weiterer Mps1-Kinaseinhibitor mit potenter Antikrebsaktivität.
BOS-172722: Ein selektiver Mps1-Kinaseinhibitor mit einer anderen chemischen Struktur und Bindungseigenschaften.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Hemmung der Mps1-Kinase, was es zu einem wertvollen Werkzeug macht, um die Rolle dieser Kinase bei Krebs zu untersuchen und gezielte Therapien zu entwickeln.
Biologische Aktivität
Empesertib, also known as BAY1161909, is a selective inhibitor of the monopolar spindle 1 (Mps1) kinase, which plays a crucial role in the spindle assembly checkpoint during cell division. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various aggressive cancers. The following sections detail its biological activity, including mechanisms of action, preclinical and clinical findings, and relevant case studies.
This compound targets the Mps1 kinase, which is essential for proper chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts the spindle assembly checkpoint, leading to increased chromosomal instability and cell death in cancer cells. This mechanism is particularly effective in cancers that are characterized by high levels of chromosomal aberrations.
Preclinical Studies
In Vitro Efficacy
this compound has demonstrated potent antiproliferative effects across various cancer cell lines. For instance, studies have shown that the compound exhibits an IC50 value in the nanomolar range (approximately 0.83 nM) against specific cancer types . The cytotoxic effects were confirmed through clonogenic assays, where a dose-dependent decrease in survival fraction was observed .
Radiosensitization
Research indicates that this compound enhances radiosensitivity in basal-like breast cancer models. When combined with radiation therapy, it significantly reduced survival rates compared to radiation alone, suggesting its potential as a radiosensitizer .
Clinical Studies
This compound has been evaluated in several clinical trials to assess its safety, tolerability, and efficacy:
- Phase I Trials : An open-label dose-escalation study was conducted to determine the maximum tolerated dose (MTD) of this compound in combination with paclitaxel for patients with advanced malignancies. The study reported manageable adverse effects primarily related to hematologic toxicity, such as neutropenia and leukopenia .
- Efficacy in Specific Cancers : In trials involving non-small-cell lung cancer and pancreatic cancer, this compound showed partial responses (PR) ranging from 2% to 5% when administered as monotherapy or in combination with other agents . Notably, acute myeloid leukemia (AML) patients exhibited a higher response rate with complete remissions reported .
Case Studies
- Breast Cancer : A case study highlighted the use of this compound in a patient with triple-negative breast cancer who experienced significant tumor reduction following treatment. This case underscored the drug's potential as part of a combination therapy regimen .
- Non-Hodgkin Lymphoma : Another case documented the efficacy of this compound in a patient with non-Hodgkin lymphoma where treatment led to substantial clinical improvement and remission status after several cycles .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Cancer Type | Response Rate | Notable Findings |
---|---|---|---|
Preclinical | Basal-like Breast Cancer | N/A | Enhanced radiosensitivity observed |
Phase I Clinical | Advanced Malignancies | PR: 2-5% | Manageable AEs; MTD established |
Case Study | Triple-Negative Breast | Significant Reduction | Tumor size decreased dramatically |
Case Study | Non-Hodgkin Lymphoma | Clinical Improvement | Patient achieved remission status |
Eigenschaften
IUPAC Name |
(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJKIOCCERLIDG-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443763-60-7 | |
Record name | Empesertib [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMPESERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action for Empesertib?
A1: this compound functions as a selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. [] By binding to Mps1, this compound disrupts the spindle assembly checkpoint (SAC) during mitosis. [] This disruption leads to accelerated mitosis, chromosomal misalignment and missegregation, and ultimately, cell death. [] This mechanism is particularly relevant in cancer cells, which often overexpress Mps1. []
Q2: What are the potential applications of this compound in cancer treatment?
A2: this compound shows promise as a radiosensitizing agent, particularly in Triple Negative Breast Cancer (TNBC). [, ] Studies demonstrate that combining this compound with radiotherapy significantly reduces tumor growth in murine models compared to single-agent therapies. [, ] This enhanced efficacy is attributed to this compound's ability to modulate the tumor immune microenvironment, potentially by altering the quantities of immune cells like monocyte-derived suppressor cells and CD8+ T cells. [, ] Further research is exploring the mechanisms behind these immune system interactions.
Q3: Has this compound demonstrated efficacy in overcoming drug resistance in cancer treatment?
A3: Research suggests that this compound might be effective in overcoming resistance to FOLFOX (5-Fluorouracil, Oxaliplatin, Leucovorin) chemotherapy in metastatic colorectal cancer. [] Studies utilizing patient-derived tumor organoids (PDTOs) demonstrated that this compound, administered after FOLFOX exposure, effectively targeted the SAC and induced cell death in previously resistant PDTOs. [] These findings highlight the potential for this compound to enhance the efficacy of existing chemotherapeutic regimens.
Q4: What are the limitations of current research on this compound and future directions for investigation?
A4: While preclinical studies on this compound exhibit promising results, further research is crucial to fully understand its potential and limitations. Current research primarily relies on in vitro and in vivo murine models. [, ] Further investigation is necessary to validate these findings in human subjects and determine clinical efficacy. Additionally, while research suggests this compound's impact on the tumor immune microenvironment, the specific mechanisms underlying these interactions require further exploration. [, ] Future studies should focus on elucidating these mechanisms and optimizing this compound's therapeutic application in combination with radiotherapy and other treatment modalities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.